7-nitro-1H-pyrrolo[3,2-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-nitro-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)6-2-4-8-5-1-3-9-7(5)6/h1-4,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDNJPXAHLTXQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=CN=C21)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature, Structural Considerations, and Isomeric Relationships
Systematic IUPAC Naming and Established Synonyms for 1H-Pyrrolo[3,2-b]pyridine and its Derivatives
The foundation of understanding any chemical compound lies in its name. The systematic name for the parent structure, as dictated by the International Union of Pure and Applied Chemistry (IUPAC), is 1H-pyrrolo[3,2-b]pyridine . nih.gov This name precisely describes the fusion of a pyrrole (B145914) ring and a pyridine (B92270) ring. The numbers and letters within the brackets indicate the points of fusion between the two heterocyclic rings.
Beyond its systematic name, 1H-pyrrolo[3,2-b]pyridine is also known by several synonyms. The most common of these is 4-azaindole . nih.govfishersci.ca This name highlights its relationship to indole (B1671886), a bicyclic aromatic heterocycle, with the "aza" prefix indicating the replacement of a carbon atom with a nitrogen atom at the 4-position of the indole ring system. Other synonyms include 1,4-diazaindene and simply pyrrolopyridine. nih.govfishersci.ca
For the specific compound of interest, the addition of a nitro group at the seventh position of the 1H-pyrrolo[3,2-b]pyridine scaffold leads to the IUPAC name 7-nitro-1H-pyrrolo[3,2-b]pyridine . Derivatives are named by indicating the substituent and its position on the parent ring system. For instance, a bromine atom at the third position would be named 3-bromo-1H-pyrrolo[3,2-b]pyridine. sigmaaldrich.com
Positional Isomerism within the Pyrrolopyridine Family: Differentiation from Pyrrolo[2,3-b]pyridine (7-Azaindole) and Pyrrolo[3,4-c]pyridine
The pyrrolopyridine family is characterized by a pyrrole ring fused to a pyridine ring, but the specific arrangement of the rings and the nitrogen atoms gives rise to several positional isomers. nih.gov Understanding the distinction between these isomers is crucial for predicting their chemical reactivity and biological activity.
1H-Pyrrolo[3,2-b]pyridine (4-azaindole) is just one of six possible isomeric forms of pyrrolopyridines. nih.gov Two other notable isomers are 1H-pyrrolo[2,3-b]pyridine , commonly known as 7-azaindole (B17877) , and 1H-pyrrolo[3,4-c]pyridine . nih.gov
The key difference lies in the point of fusion between the pyrrole and pyridine rings and the relative positions of the nitrogen atoms.
In 1H-pyrrolo[3,2-b]pyridine , the fusion occurs at the 'b' face of the pyridine ring (between the 2 and 3 positions) and the 3 and 2 positions of the pyrrole ring. The pyridine nitrogen is at position 4.
In 1H-pyrrolo[2,3-b]pyridine (7-azaindole), the fusion is at the 'b' face of the pyridine ring and the 2 and 3 positions of the pyrrole ring, but the pyridine nitrogen is at position 7. This isomer is a structural motif in various biologically active compounds. researchgate.netacs.org
In 1H-pyrrolo[3,4-c]pyridine , the fusion is at the 'c' face of the pyridine ring (between the 3 and 4 positions) and the 3 and 4 positions of the pyrrole ring. nih.gov
The different arrangements of the nitrogen atoms and the points of fusion lead to distinct electronic distributions and steric environments, which in turn dictate the chemical and physical properties of each isomer.
Influence of the Nitro Substituent at Position 7 on the Electronic and Aromaticity Profiles of 1H-Pyrrolo[3,2-b]pyridine
The introduction of a nitro (-NO2) group at the 7-position of the 1H-pyrrolo[3,2-b]pyridine ring system has a profound impact on its electronic and aromatic properties. The nitro group is a strong electron-withdrawing group, exerting its influence through both inductive and resonance effects. researchgate.net
Electronic Effects:
The nitro group's strong electron-withdrawing nature significantly deactivates the aromatic ring system towards electrophilic substitution. gcwgandhinagar.com The nitrogen atom in the pyridine ring already makes the system less reactive to electrophiles compared to benzene. gcwgandhinagar.com The addition of a nitro group further lowers the electron density of the rings, making electrophilic attack even more difficult. Conversely, this electron deficiency makes the ring system more susceptible to nucleophilic aromatic substitution. mdpi.com The electron-withdrawing nitro group can stabilize the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack.
Aromaticity Profile:
Chemical Reactivity and Mechanistic Investigations
Reactivity of the Nitro Group: Reduction, Elimination, and Other Transformations
The nitro group at the 7-position of the 1H-pyrrolo[3,2-b]pyridine core is a key site for chemical modification. Its reduction to an amino group is a fundamental transformation, providing access to a wide array of further functionalized derivatives. This reduction can be achieved using various reagents, with the choice of reducing agent influencing the reaction's outcome and compatibility with other functional groups in the molecule.
Beyond reduction, the nitro group can participate in other transformations, although these are less commonly documented in the literature for this specific scaffold. In broader contexts of nitro-aromatic chemistry, these can include nucleophilic aromatic substitution where the nitro group is displaced by a suitable nucleophile, or elimination reactions under specific conditions.
Transformations Involving the Pyrrole (B145914) Nitrogen (N-1) of 1H-Pyrrolo[3,2-b]pyridine
The pyrrole nitrogen (N-1) in the 1H-pyrrolo[3,2-b]pyridine system possesses a lone pair of electrons that contributes to the aromaticity of the pyrrole ring. libretexts.org This delocalization reduces its basicity and nucleophilicity compared to an aliphatic amine. libretexts.org However, N-1 can still undergo various transformations, including alkylation and arylation, typically under basic conditions to deprotonate the nitrogen, thus increasing its nucleophilicity. The introduction of substituents at this position can significantly modulate the electronic properties and biological activity of the molecule.
Reactivity of the Pyridine (B92270) Nitrogen (N-4): N-Oxidation and Subsequent Transformations
The pyridine nitrogen (N-4) is more basic than the pyrrole nitrogen due to its sp2 hybridized lone pair residing in an orbital in the plane of the ring, not participating in the aromatic system. libretexts.orguoanbar.edu.iq This makes it susceptible to protonation and reactions with electrophiles. A key transformation is N-oxidation, typically using reagents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to form the corresponding N-oxide. nih.gov
The resulting N-oxide exhibits altered reactivity. The N-oxide oxygen can activate the pyridine ring towards electrophilic substitution, particularly at the C-3 position. youtube.com It also facilitates nucleophilic substitution at the C-2 and C-6 positions. Furthermore, the N-oxide functionality can be removed through reduction, for instance, with reagents like zinc or triphenylphosphine, providing a strategic tool for indirect functionalization of the pyridine ring. youtube.com
Regioselectivity of Electrophilic Aromatic Substitutions (e.g., nitration, nitrosation, halogenation, Mannich reactions)
Electrophilic aromatic substitution on the 1H-pyrrolo[3,2-b]pyridine ring system is a complex process influenced by the directing effects of both the pyrrole and pyridine rings, as well as any existing substituents like the nitro group. The pyrrole ring is generally more activated towards electrophilic attack than the pyridine ring. libretexts.orgpearson.com For the parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole), electrophilic substitution, such as nitration, nitrosation, bromination, and iodination, occurs predominantly at the 3-position of the pyrrole ring. rsc.org This preference is attributed to the greater stabilization of the cationic intermediate formed upon attack at this position. pearson.com
Table 1: Regioselectivity of Electrophilic Aromatic Substitution on Pyrrolopyridines
| Reaction | Reagent/Conditions | Major Product(s) | Reference |
| Nitration of 1H-pyrrolo[2,3-b]pyridine | HNO₃/H₂SO₄ | 3-Nitro-1H-pyrrolo[2,3-b]pyridine | rsc.org |
| Bromination of 1H-pyrrolo[2,3-b]pyridine | Br₂ | 3-Bromo-1H-pyrrolo[2,3-b]pyridine | rsc.org |
| Iodination of 1H-pyrrolo[2,3-b]pyridine | I₂/H₂O₂ | 3-Iodo-1H-pyrrolo[2,3-b]pyridine | rsc.org |
| Mannich reaction of 1H-pyrrolo[2,3-b]pyridine | Formaldehyde, Dimethylamine | 3-(Dimethylaminomethyl)-1H-pyrrolo[2,3-b]pyridine | rsc.org |
This table summarizes the general regioselectivity observed in the parent 7-azaindole (B17877) system, which provides a basis for predicting the behavior of its nitro derivative.
Mechanistic Pathways of Nucleophilic Substitution-Rearrangement Reactions in Pyrrolopyridines
Nucleophilic substitution reactions on the pyrrolopyridine scaffold can proceed through various mechanistic pathways, including SNAr (nucleophilic aromatic substitution) and more complex rearrangement processes. The pyridine ring, particularly when activated by an electron-withdrawing group or N-oxidation, is susceptible to nucleophilic attack, most favorably at the C-2 and C-4 positions. uoanbar.edu.iq
Recent studies have explored the C4-selective amination of pyridines via a nucleophilic substitution of hydrogen (SNH) mechanism, proceeding through a 4-pyridyl pyridinium (B92312) salt intermediate. nih.gov Such methodologies could potentially be applied to functionalize the pyridine ring of 7-nitro-1H-pyrrolo[3,2-b]pyridine.
The mechanisms of nucleophilic substitution can be broadly categorized as SN1 and SN2. The SN2 mechanism involves a single, concerted step with backside attack of the nucleophile, leading to an inversion of stereochemistry if the carbon is chiral. libretexts.orgyoutube.com In contrast, the SN1 mechanism is a two-step process involving the formation of a carbocation intermediate, which can lead to a racemic mixture of products. libretexts.orgyoutube.com The operative mechanism is influenced by factors such as the substrate structure, the nature of the nucleophile and leaving group, and the solvent. youtube.com
Ring Expansion Phenomena Leading to Related Heterocyclic Systems
Ring expansion reactions of pyrrole-containing systems can lead to the formation of larger heterocyclic rings, such as pyridines. One notable example is the Ciamician-Dennstedt rearrangement, where pyrroles react with carbenes to form a cyclopropane (B1198618) intermediate that subsequently rearranges to a 3-halopyridine. wikipedia.org While specific examples involving this compound are not extensively documented, the general principle of ring expansion of pyrroles to pyridines has been demonstrated. google.comresearchgate.netcore.ac.uk For instance, treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform (B151607) and alkali has been shown to cause ring expansion to a 1,8-naphthyridine (B1210474) derivative. rsc.org These transformations offer synthetic routes to more complex heterocyclic frameworks from readily available pyrrolopyridine precursors.
Elucidation of Reaction Mechanisms for Key Synthetic Processes
The synthesis of functionalized pyrrolopyridines often involves multi-step sequences where understanding the reaction mechanism is crucial for optimization and control of selectivity. For instance, the synthesis of pyrrolidinedione derivatives has been studied computationally, elucidating the mechanism to involve a Michael addition, a Nef-type rearrangement, and a final cyclization step. rsc.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the synthesis of aryl- and amino-substituted pyrrolopyridines. researchgate.netnih.gov Mechanistic studies of these reactions reveal the importance of ligand choice and reaction conditions in determining the outcome and preventing side reactions, such as the reduction of halo-substituents. nih.gov The synthesis of pyrroles can also be achieved through silver-catalyzed cyclization of alkynes with isonitriles, proposed to proceed via a silver acetylide intermediate. wikipedia.org
Spectroscopic and Structural Characterization Methodologies in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1H, 13C, 2D NMR techniques)
No published 1H, 13C, or 2D NMR spectroscopic data for 7-nitro-1H-pyrrolo[3,2-b]pyridine could be located.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Specific mass spectrometry data, including molecular weight determination and fragmentation analysis for this compound, is not available in the searched literature.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups (e.g., nitro, carbonyl, nitrile)
No experimental IR spectroscopy data for this compound has been found.
Elemental Analysis for Empirical Formula Verification
There is no available elemental analysis data to verify the empirical formula of this compound.
X-ray Crystallography for Definitive Solid-State Structural Analysis and Conformational Studies
No X-ray crystallography studies have been published for this compound, meaning no definitive solid-state structural data is available.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of heterocyclic compounds. While specific DFT studies on 7-nitro-1H-pyrrolo[3,2-b]pyridine are not prominent in the literature, research on analogous pyrrolopyridine structures provides a framework for understanding its characteristics.
For instance, DFT studies on related compounds like 4-chloro-1H-pyrrolo[2,3-b]pyridine have been used to analyze the electronic structure and charge density distribution. rsc.org Such calculations typically determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A large HOMO-LUMO gap, as was found for the chloro-substituted analogue (3.59 eV), suggests high kinetic stability. rsc.org
Molecular Docking Simulations to Investigate Binding Interactions with Biological Targets
The pyrrolopyridine scaffold is recognized as a "privileged" structure in medicinal chemistry, known to interact with a variety of biological targets, particularly protein kinases. nih.gov Molecular docking is a computational technique widely used to predict the binding mode and affinity of a ligand within the active site of a target protein. Numerous studies have employed docking simulations to explore the interactions of pyrrolopyridine derivatives with various kinases.
The pyrrolopyridine nucleus often acts as a bioisostere for the purine (B94841) ring of ATP, enabling it to bind to the ATP-binding site of kinases. nih.gov Docking studies consistently show that the nitrogen atoms in the pyrrolopyridine core form crucial hydrogen bonds with amino acid residues in the "hinge region" of the kinase. doi.org For example, in studies of 7H-pyrrolo[2,3-d]pyrimidine derivatives targeting Focal Adhesion Kinase (FAK), hydrogen bonds were observed with residues such as Glu500 and Gly502 in the kinase hinge. doi.org Similarly, docking of 1H-pyrrolo[3,2-c]pyridine derivatives into the colchicine-binding site of tubulin revealed key hydrogen bonds with Thrα179 and Asnβ349. nih.govtandfonline.com
These simulations provide a rational basis for structure-activity relationships (SAR), guiding the design of more potent and selective inhibitors. For this compound, docking studies could predict its potential biological targets and elucidate how the nitro group influences binding affinity and selectivity through specific interactions within the protein's active site.
| Pyrrolopyridine Derivative Class | Biological Target | Key Interacting Residues | Reference |
|---|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine | Traf2 and Nck-interacting kinase (TNIK) | Not specified | researchgate.net |
| 7H-pyrrolo[2,3-d]pyrimidine | Focal Adhesion Kinase (FAK) | Glu500, Gly502 | doi.org |
| 1H-pyrrolo[3,2-c]pyridine | Tubulin (Colchicine site) | Thrα179, Asnβ349 | nih.govtandfonline.com |
| Pyrrolo[3,2-c]pyridine | FMS Kinase | Not specified | nih.gov |
| 1H-pyrrolo[2,3-b]pyridine | Fibroblast growth factor receptor (FGFR) | Not specified | rsc.org |
Prediction of Physicochemical Parameters Relevant to Molecular Interactions
Physicochemical parameters are critical for assessing the "drug-likeness" and pharmacokinetic profile of a compound. Computational tools can reliably predict these properties, which include topological polar surface area (TPSA), the logarithm of the octanol-water partition coefficient (LogP), and the number of hydrogen bond acceptors and donors. These descriptors are often evaluated against frameworks like Lipinski's Rule of Five to predict oral bioavailability. nih.govtandfonline.com
For the parent compound, 1H-pyrrolo[3,2-b]pyridine, computed physicochemical properties are available. nih.gov The introduction of a nitro group at the 7-position to form this compound would significantly alter these values. The nitro group is a polar, electron-withdrawing moiety that would increase the TPSA and the number of hydrogen bond acceptors, while likely increasing the LogP and molecular weight. These changes have profound implications for the molecule's solubility, permeability, and potential for forming hydrogen bonds with biological targets. For example, studies on other heterocyclic compounds have shown that modifying lipophilicity and hydrogen bonding potential can enhance binding affinity and cell permeability. mdpi.commdpi.com
| Parameter | 1H-pyrrolo[3,2-b]pyridine (Parent Compound) nih.gov | Predicted Effect for this compound |
|---|---|---|
| Molecular Weight | 118.14 g/mol | Increase (to 163.14 g/mol) |
| XLogP3 | 1.1 | Increase |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | Increase (to 4) |
| Rotatable Bonds | 0 | 1 |
| Topological Polar Surface Area (TPSA) | 28.7 Ų | Increase |
Conformational Analysis and Energy Landscapes of Pyrrolopyridine Derivatives
Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their corresponding energies. The resulting energy landscape provides a map of all possible shapes a molecule can adopt, identifying low-energy, stable conformations and the energy barriers between them. rsc.org
Understanding the energy landscape helps explain how a molecule's structure relates to its function. rsc.org For example, it can reveal how mutations in a target protein might alter the binding landscape or how a molecule might transition between different functional states. researchgate.net For derivatives of this compound, conformational analysis would be essential for designing substituents that orient the molecule optimally for interaction with a specific target, thereby enhancing its biological activity.
Exploration of Reaction Pathways and Transition States through Computational Modeling
Computational modeling is a powerful asset for synthetic and medicinal chemists, enabling the exploration of potential reaction pathways and the characterization of transition states. By calculating the energies of reactants, intermediates, products, and transition states, chemists can predict the feasibility of a proposed synthetic route and understand the detailed mechanism of a chemical reaction.
This approach can be used to investigate the synthesis of this compound, for example, by modeling the nitration of the parent 1H-pyrrolo[3,2-b]pyridine. Such calculations could predict the regioselectivity of the reaction, explaining why the nitro group is directed to the 7-position. Furthermore, by identifying the structure and energy of the transition state, researchers can gain insights into the reaction kinetics and identify potential ways to optimize reaction conditions. While specific studies on the reaction pathways of this compound are not currently published, the methodology is well-established for providing deep mechanistic understanding in organic chemistry.
Structure Activity Relationship Sar Investigations in Chemical Biology
Systematic Examination of the Nitro Group's Contribution to Molecular Recognition and Binding Specificity
The nitro group is a powerful modulator of a molecule's physicochemical properties and its potential for biological interaction. Its contribution to the molecular recognition and binding specificity of the 7-nitro-1H-pyrrolo[3,2-b]pyridine scaffold can be understood through its distinct characteristics.
Electronic Influence : The nitro moiety is one of the strongest electron-withdrawing groups used in medicinal chemistry. This feature significantly lowers the electron density of the aromatic ring system to which it is attached. This polarization can be critical for establishing specific interactions within a protein binding pocket, potentially enhancing π-stacking interactions with electron-rich aromatic amino acid residues. In related nitroaromatic compounds, such as 3-nitroimidazo[1,2-a]pyridines, the presence of the nitro group has been found to be essential for their antileishmanial activity, highlighting its role in the mechanism of action. nih.gov
Hydrogen Bonding Capacity : The oxygen atoms of the nitro group are potent hydrogen bond acceptors. This allows the this compound molecule to form strong, directional hydrogen bonds with corresponding donor residues (e.g., the amide protons of asparagine or glutamine, or the hydroxyl groups of serine, threonine, or tyrosine) in a biological target. These interactions are often key to anchoring a ligand in its binding site and achieving high affinity and specificity.
The systematic replacement of the nitro group with other functionalities, such as an amino, cyano, or trifluoromethyl group, is a common strategy to probe its precise contribution. Each replacement differentially affects the electronic and steric profile, allowing researchers to dissect the relative importance of electron withdrawal, hydrogen bonding, and size for a given biological effect.
Influence of Substituents at Diverse Positions on the Pyrrolo[3,2-b]pyridine Core on Interaction Profiles
The biological activity of the pyrrolopyridine core is highly dependent on the nature and placement of additional substituents. juniperpublishers.com Research on various pyrrolopyridine isomers provides a framework for understanding how modifications to the this compound scaffold would likely influence its interaction profiles.
The pyrrole (B145914) and pyridine (B92270) rings offer multiple positions for substitution, each providing a different vector for exploring the chemical space around the core. For instance, in a series of pyrrolo[3,4-c]pyridine derivatives, the substituent at the R² position was found to be critical for potency; activity increased with ethyl and propyl chains compared to a methyl group, but larger substituents like phenyl or cyclopentyl led to a significant loss of potency. nih.gov This indicates a finely tuned binding pocket that can accommodate moderate-sized lipophilic groups but penalizes excessive bulk.
Similarly, studies on pyrrolo[2,3-b]pyridine derivatives have shown that introducing electron-donating groups, such as methoxy (B1213986) (OCH₃), or electron-withdrawing groups, like chlorine (Cl), can significantly affect biological outcomes. juniperpublishers.com The hydrogen on the pyrrole ring can also be essential for biological activity, as its replacement with a protecting group in some pyrrolo[2,3-d]pyrimidine series led to a marked decline in potency. sci-hub.box
| Scaffold | Position of Substitution | Substituent Type | Observed Effect on Activity/Property | Reference |
|---|---|---|---|---|
| Pyrrolo[3,4-c]pyridine | R² | Small alkyl (ethyl, propyl) | Increased potency compared to methyl | nih.gov |
| Pyrrolo[3,4-c]pyridine | R² | Large/bulky (phenyl, cyclopentyl) | Significant loss of potency | nih.gov |
| Pyrrolo[2,3-b]pyridine | Phenyl ring attached to pyrrole nitrogen | Electron-withdrawing (Cl) | Introduced to improve activity | juniperpublishers.com |
| Pyrrolo[2,3-b]pyridine | Phenyl ring on pyrrole | Electron-donating (OCH₃) | Considered a key factor for activity | juniperpublishers.com |
| Pyrrolo[2,3-d]pyrimidine | N7 of pyrrole ring | Protecting group (POM) | Marked decline in potency vs. N-H | sci-hub.box |
Positional Effects and Steric Considerations in the Design of Pyrrolopyridine Analogs
The specific position of a substituent on the pyrrolopyridine core is a critical determinant of its biological effect. A functional group that enhances activity at one position may abolish it at another, reflecting the precise three-dimensional architecture of the target's binding site.
Positional isomerism plays a key role. For example, in the design of B-RAF inhibitors based on the pyrrolo[2,3-b]pyridine scaffold, the placement and orientation of side chains that interact with the kinase hinge region are paramount for achieving high potency. nih.gov Moving a key interacting moiety by even one atom can disrupt the optimal binding geometry.
Steric considerations are equally important. The size and shape of substituents must be complementary to the topology of the binding pocket. As noted, large substituents can introduce steric clashes that prevent the core scaffold from achieving its optimal binding pose. nih.gov In some cases, a substituent might be "buttressed" against a specific region of the protein, a phenomenon where substitution at an adjacent position is poorly tolerated due to the tight fit. u-strasbg.fr The distance between the core scaffold and peripheral functional groups can also be a decisive factor. For instance, the inhibitory activity of certain 6-methylpyrrolo[3,4-c]pyridine-1,3-dione derivatives was found to depend on the carboxylic group being at an adequate distance from the pyrrolopyridine scaffold. nih.gov
Strategies for Scaffold Hopping and Bioisosteric Replacement in Pyrrolopyridine-Based Compound Design
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to generate novel chemical entities with improved properties while retaining desired biological activity. nih.govresearchgate.netnih.gov
Scaffold Hopping : This strategy involves the replacement of a central core structure (the scaffold) with a chemically different one that maintains the original three-dimensional arrangement of key functional groups. researchgate.net A notable example is the successful improvement of aqueous solubility by hopping from a thieno[2,3-b]pyridine (B153569) scaffold to a 1H-pyrrolo[2,3-b]pyridine core. mdpi.comscispace.com In another instance, the pyrrolopyridine core of the kinase inhibitor Pexidartinib was used as a template to design novel pyrrolo[2,3-d]pyrimidine-based inhibitors, demonstrating a hop between related heterocyclic systems to explore new intellectual property space and potentially different interaction profiles. mdpi.com
Bioisosteric Replacement : This involves swapping a functional group or substituent with another that has similar physical or chemical properties, leading to a comparable biological response. u-strasbg.fr For the this compound scaffold, a classic bioisosteric replacement for the nitro group could be a cyano (-CN) group or a trifluoromethylsulfone (-SO₂CF₃) group. While these groups are also electron-withdrawing, they differ in size, geometry, and hydrogen bonding capacity, allowing for the fine-tuning of a compound's properties. Similarly, the pyridine nitrogen in the scaffold itself can be considered a bioisostere of a C-H group in an indole (B1671886) ring, which often modulates properties like metabolic stability and solubility.
These strategies are essential for lead optimization, enabling chemists to navigate away from problematic structural motifs, improve pharmacokinetic properties, and discover novel classes of compounds. researchgate.net
Impact of Molecular Rigidity and Conformational Flexibility on Binding Affinity and Selectivity
The balance between molecular rigidity and conformational flexibility is a crucial factor that governs a ligand's binding affinity and selectivity.
Molecular Rigidity : A rigid molecule pays a smaller entropic penalty upon binding, as it has fewer rotatable bonds and a more constrained set of low-energy conformations. If one of these conformations is complementary to the target's binding site, high affinity can be achieved. For example, in related pyrrolo[3,2-b]pyrrole (B15495793) systems, fusing the core with other rings to enforce a planar, rigid π-conjugated framework is a strategy used to create unique chromophores with specific electronic properties. rsc.org Such rigidity can pre-organize the molecule for binding, leading to enhanced potency.
Conformational Flexibility : While rigidity can be advantageous, some degree of flexibility is often necessary to allow the ligand to adapt its conformation to the precise shape of the binding site—a concept known as "induced fit." The ability of side chains to rotate and find optimal interactions can be key to high-affinity binding. However, excessive flexibility can be detrimental, leading to a significant loss of entropy upon binding and a higher probability of adopting non-productive binding modes, which can decrease both affinity and selectivity.
In the context of this compound, the core scaffold is largely rigid and planar. Flexibility would be introduced through substituents attached to the core. The optimization of these substituents involves finding a balance: they must be flexible enough to make key interactions but not so flexible that the entropic cost of binding becomes too high.
Optimization of Molecular Properties for Research Applications (e.g., aqueous solubility)
A compound's utility as a research tool or potential drug candidate is highly dependent on its molecular properties, with aqueous solubility being a critical parameter. mdpi.com Many planar, aromatic heterocyclic compounds, including those based on the pyrrolopyridine skeleton, suffer from low aqueous solubility, which can hinder biological testing and limit bioavailability. acs.org Several strategies have been successfully employed to address this issue in related scaffolds.
Introduction of Solubilizing Groups : A common and effective strategy is to append a polar, ionizable, or hydrogen-bond-forming group to the core scaffold. In one study, replacing a sulfur atom in a thieno[2,3-b]pyridine with a nitrogen to create a 1H-pyrrolo[2,3-b]pyridine and tethering a morpholine (B109124) moiety increased the aqueous solubility by three orders of magnitude. mdpi.comscispace.com
Scaffold Modification : Replacing a more lipophilic part of a molecule with a more hydrophilic one can enhance solubility. In a series of 3-nitroimidazo[1,2-a]pyridine (B1296164) derivatives, a 4-chlorophenylthioether moiety was replaced by a pyridin-4-yl substituent, which greatly improved aqueous solubility and other pharmacokinetic properties. nih.gov
| Scaffold/Series | Modification Strategy | Example Modification | Impact on Aqueous Solubility | Reference |
|---|---|---|---|---|
| Thieno[2,3-b]pyridine vs. Pyrrolo[2,3-b]pyridine | Scaffold Hop & Add Solubilizing Group | Hop to pyrrolopyridine + add morpholine | Increase from 1.2 µg/mL to 1.3 mg/mL | mdpi.comscispace.com |
| Small Molecule Series | Disrupt Molecular Symmetry | Modification of tetrahydropyrimidylamino group | >35-fold increase | acs.org |
| Nitroimidazo[1,2-a]pyridine | Replace Lipophilic Group | Replace 4-chlorophenylthioether with pyridin-4-yl | Greatly improved | nih.gov |
7 Nitro 1h Pyrrolo 3,2 B Pyridine As a Versatile Building Block in Academic Research
Application in the Development of Molecular Modulators of Biological Targets:
Exploration of mTOR and PI3 Kinase Inhibitors
No research data, including inhibitory concentrations (IC50), kinase selectivity, or structure-activity relationships (SAR), was found that implicates 7-nitro-1H-pyrrolo[3,2-b]pyridine in the development of mTOR or PI3 kinase inhibitors. While the broader pyrrolopyridine scaffold has been investigated for kinase inhibition, specific data for the 7-nitro derivative in this context is absent from the available literature.
Advanced Research Perspectives and Future Directions
Exploration of Novel and Sustainable Synthetic Routes to 7-nitro-1H-pyrrolo[3,2-b]pyridine
The development of efficient and environmentally benign methods for the synthesis of this compound is a primary focus of ongoing research. Traditional nitration methods often rely on harsh conditions and produce mixtures of isomers, necessitating tedious purification steps. Future synthetic strategies are geared towards greener and more selective approaches.
Recent advancements in the synthesis of related nitro-azaindoles, such as 5-nitro-7-azaindole, have showcased metal-free cycloisomerization processes. acs.org This approach avoids the use of heavy metals and offers a safer, more economical, and scalable route to the desired product. acs.org The adaptation of such methods for the specific synthesis of this compound represents a significant area of future investigation.
Furthermore, the application of green chemistry principles is being explored for the nitration of aromatic compounds. organic-chemistry.org Methodologies utilizing solid acid catalysts or photochemical nitration are being investigated to minimize the use of corrosive acids and reduce waste generation. organic-chemistry.org These techniques hold promise for the development of more sustainable manufacturing processes for this compound.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Metal-free Cycloisomerization | Avoids heavy metal contamination, safer, more economical, scalable. acs.org | Adaptation of existing methods for 5-nitro-7-azaindole to synthesize the 7-nitro isomer. |
| Green Nitration Methods | Reduced use of corrosive acids, minimized waste, environmentally benign. organic-chemistry.org | Application of solid acid catalysts or photochemical approaches for the regioselective nitration of 1H-pyrrolo[3,2-b]pyridine. |
| Flow Chemistry | Improved safety, better control over reaction parameters, enhanced reproducibility, and scalability. rsc.org | Development of continuous flow processes for the nitration and subsequent functionalization of the pyrrolopyridine core. |
Investigation of Uncharted Reactivity Patterns and Synthetic Transformations
The nitro group in this compound is not merely a passive substituent but an active functional handle that can be leveraged for a variety of synthetic transformations. Future research will focus on exploring the full extent of its reactivity to generate a diverse library of derivatives with novel properties.
The electron-withdrawing nature of the nitro group activates the pyrrolopyridine ring system, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This provides a pathway to introduce a wide range of functional groups at specific positions on the heterocyclic core. Moreover, the nitro group itself can be transformed into other valuable functionalities. Its reduction to an amino group is a key transformation that opens up avenues for the synthesis of amides, sulfonamides, and other nitrogen-containing derivatives. nih.gov
The reactivity of related 3-nitroindoles with electron-rich species has been shown to be a valuable tool for generating diverse substituted indoles. rsc.org A similar exploration of the reactivity of this compound is a promising area for future studies. The development of transition-metal-catalyzed cross-coupling reactions on the nitro-azaindole scaffold will also be a significant focus, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. rsc.org
Development of Highly Specific and Potent Molecular Probes for Fundamental Biological Research
The inherent fluorescence of the 7-azaindole (B17877) core, combined with the quenching ability of the nitro group, makes this compound an attractive scaffold for the design of molecular probes. researchgate.netnih.gov These probes can be engineered to detect specific biological analytes or to visualize cellular processes with high sensitivity and selectivity.
A key strategy in the design of such probes involves the "turn-on" fluorescence mechanism. In its native state, the nitro group quenches the fluorescence of the pyrrolopyridine core through a process like photoinduced electron transfer (PET). nih.gov Upon interaction with a specific analyte, the nitro group can be reduced or displaced, restoring the fluorescence of the molecule. This change in fluorescence intensity provides a direct and measurable signal for the presence of the target.
Future research will focus on designing and synthesizing derivatives of this compound that can act as probes for various biologically relevant species, including enzymes, reactive oxygen species, and metal ions. The development of probes with high specificity, sensitivity, and photostability is crucial for their application in complex biological systems. illinois.edu The synthesis of fluorinated 5-azaindoles as PET radioligands for imaging neuroinflammation highlights the potential of this class of compounds in diagnostic applications. nih.gov
Integration of this compound Chemistry with Emerging Synthetic Methodologies
To further expand the synthetic utility of this compound, researchers are looking to integrate its chemistry with emerging synthetic methodologies such as photocatalysis, electrochemistry, and flow chemistry. These technologies offer unique advantages in terms of selectivity, efficiency, and sustainability.
Photocatalysis can enable novel C-H functionalization reactions on the pyrrolopyridine ring under mild conditions. bohrium.com The use of visible light as a renewable energy source makes this approach particularly attractive from a green chemistry perspective. The photocatalytic reduction of nitroaromatic compounds is also a well-established transformation that could be applied to this compound to generate the corresponding amino derivative under mild, controlled conditions. rsc.org
Electrochemistry offers a powerful tool for driving redox reactions without the need for stoichiometric chemical oxidants or reductants. acs.org This can lead to cleaner reaction profiles and easier purification. The electrochemical functionalization of azaindoles has already been demonstrated, and extending these methods to the nitro-substituted analogue could provide access to a new range of derivatives. nih.gov
Flow chemistry provides a platform for performing reactions in a continuous and automated fashion, which can lead to improved safety, reproducibility, and scalability. rsc.org The highly exothermic nature of nitration reactions makes them particularly well-suited for flow chemistry, where precise temperature control can be maintained.
Deeper Mechanistic Understanding of Molecular Interactions at the Atomic Level
A thorough understanding of the molecular interactions of this compound at the atomic level is crucial for the rational design of new derivatives with tailored properties. Computational modeling and advanced spectroscopic techniques will play a key role in elucidating these interactions.
Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. mdpi.com These calculations can help to predict the most likely sites for chemical reactions, understand the nature of non-covalent interactions, and rationalize observed experimental trends. For instance, DFT studies on related 7-azaindole derivatives have been used to understand their self-dimerization behavior, which is relevant to their biological activity. mdpi.com
Advanced spectroscopic techniques, such as multidimensional NMR and time-resolved fluorescence spectroscopy, can provide experimental data to validate and refine the computational models. A deeper understanding of how the nitro group influences the electronic distribution and excited-state dynamics of the pyrrolopyridine core will be essential for the development of new materials with optimized photophysical properties.
Potential Applications in Supramolecular Chemistry and Materials Science
The unique structural and electronic features of this compound make it a promising building block for the construction of novel supramolecular assemblies and advanced materials. The presence of both hydrogen bond donors and acceptors, along with the potential for π-π stacking interactions, allows for the formation of well-defined, ordered structures. nih.gov
In materials science , the electron-deficient nature of the this compound core makes it a candidate for applications in organic electronics. The functionalization of the 7-azaindole scaffold has been explored for the development of blue emitters in organic light-emitting diodes (OLEDs). researchgate.net The introduction of a nitro group could be used to tune the emission properties and charge-transport characteristics of these materials. Further research into the synthesis and characterization of polymers and other materials incorporating the this compound unit is a promising avenue for future exploration.
Q & A
Q. What are the key synthetic strategies for preparing 7-nitro-1H-pyrrolo[3,2-b]pyridine?
The synthesis typically involves nitration of a pre-functionalized pyrrolo[3,2-b]pyridine core. For example, nitration of 4-chloro-1H-pyrrolo[2,3-b]pyridine using concentrated HNO₃ and H₂SO₄ at 0°C yields nitro derivatives (analogous to compound 43 in ). Key steps include:
- Precursor preparation : Halogenation or functionalization of the pyrrolopyridine ring to direct nitration.
- Nitration conditions : Controlled addition of nitric acid in a sulfuric acid matrix to avoid over-nitration.
- Purification : Column chromatography (e.g., silica gel with DCM/ethyl acetate gradients) and recrystallization .
Q. How is this compound characterized structurally?
Comprehensive characterization employs:
- ¹H/¹³C NMR : Chemical shifts for aromatic protons (δ 7.2–8.9 ppm) and nitro-group deshielding effects. Coupling constants (e.g., J = 3.0–5.3 Hz) confirm ring substitution patterns.
- HRMS : Accurate mass analysis (e.g., [M+H]+ calculated vs. observed) validates molecular formula.
- X-ray crystallography (if available): Resolves regiochemistry and confirms nitro positioning .
Advanced Research Questions
Q. How can conflicting data in reaction yields during scale-up be resolved?
Discrepancies often arise from:
- Temperature gradients : Larger batches may require slower reagent addition or external cooling to maintain ≤0°C during nitration (critical for selectivity).
- Catalyst loading : Adjust Pd(PPh₃)₄ or Raney Ni ratios in cross-coupling or hydrogenation steps (e.g., Suzuki reactions in ).
- Purification challenges : Replace silica gel with reverse-phase HPLC for polar nitro intermediates .
Q. What strategies enhance regioselectivity in functionalizing the pyrrolo[3,2-b]pyridine core?
- Directing groups : Install electron-withdrawing groups (e.g., Cl, CN) at specific positions to direct nitration or cross-coupling.
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive NH sites during functionalization.
- Metal-mediated reactions : Suzuki-Miyaura couplings with arylboronic acids (e.g., 3-thienyl) enable selective C–H activation (see for analogous protocols) .
Q. How are structure-activity relationships (SAR) studied for 7-nitro-pyrrolopyridine derivatives?
SAR workflows include:
- Derivatization : Synthesize analogs with varied substituents (e.g., 3-amino, 5-aryl) via hydrogenation or acylations ( ).
- Biological assays : Test inhibitory activity against kinases or microbial targets. For example, nitro groups may enhance electron-deficient character, improving binding to enzyme active sites.
- Computational modeling : DFT calculations predict electrostatic potential maps to guide functional group placement .
Methodological Considerations
Q. How to optimize nitration conditions for high-purity 7-nitro derivatives?
- Acid ratio : Use HNO₃:H₂SO₄ in a 1:3 molar ratio to balance reactivity and minimize byproducts.
- Reaction monitoring : Track progress via TLC (Rf shift from precursor) or in-situ IR (appearance of NO₂ stretches ~1520 cm⁻¹).
- Workup : Quench with ice water to precipitate crude product, followed by neutralization with NaHCO₃ .
Q. What analytical techniques resolve ambiguous NMR assignments in nitro-substituted heterocycles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
